molecular formula C6H7F6N3O6S2 B1428227 1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide CAS No. 1215211-93-0

1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide

Cat. No.: B1428227
CAS No.: 1215211-93-0
M. Wt: 395.3 g/mol
InChI Key: VQKFGWWOHFMUPX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of (OH)2MeIm-NTF2 are bacterial cells, specifically Streptococcus species . These bacteria are common in various environments and can cause a range of diseases in humans.

Mode of Action

(OH)2MeIm-NTF2 is an ionic liquid that exhibits antimicrobial activity It interacts with bacterial cells, causing changes that inhibit their growth

Biochemical Pathways

It’s known that the compound interferes with the normal functioning of bacterial cells, leading to their inhibition .

Result of Action

The primary result of (OH)2MeIm-NTF2’s action is the inhibition of bacterial growth. In a study, it was found to have a growth inhibitory effect against Streptococcus species isolated from groundwater .

Action Environment

The action of (OH)2MeIm-NTF2 can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce a variety of functionalized imidazolium salts .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1,3-dihydroxy-2-methylimidazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N2O2.C2F6NO4S2/c1-4-5(7)2-3-6(4)8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-3,7-8H,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKFGWWOHFMUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=CN1O)O.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F6N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746181
Record name 1,3-Dihydroxy-2-methyl-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215211-93-0
Record name 1,3-Dihydroxy-2-methyl-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide
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1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide
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Reactant of Route 6
1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide
Customer
Q & A

Q1: What is the significance of studying antimicrobial activity in groundwater, and how does 1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide play a role in this context?

A: Access to safe drinking water is crucial, especially in developing countries where untreated groundwater often serves as the primary source. [] This reliance on untreated water raises concerns about waterborne infections and the spread of antibiotic-resistant bacteria. [] The research highlights the alarming presence of multi-drug resistant Streptococcus species in groundwater intended for human consumption. [] In this context, exploring alternative antimicrobial agents like this compound becomes crucial. This ionic liquid demonstrated promising antimicrobial activity against the isolated Streptococcus strains, inhibiting their growth even at low concentrations. [] This finding opens avenues for further research into its potential as a safe and effective solution for water disinfection or as a novel antimicrobial agent.

Q2: How does the antimicrobial effectiveness of this compound compare to traditional antibiotics against the Streptococcus species found in the study?

A: The study reveals a concerning level of antibiotic resistance among the isolated Streptococcus species. [] Alarmingly, all isolates from certain locations exhibited resistance to penicillin G, and a significant proportion showed resistance to vancomycin. [] In contrast, this compound demonstrated promising results, inhibiting the growth of all tested isolates. [] Furthermore, its efficacy increased with higher concentrations, suggesting a dose-dependent effect. [] These findings highlight the potential of this ionic liquid as a viable alternative to conventional antibiotics, especially against drug-resistant strains.

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